molecular formula C6H11NO2 B14661568 N-[(Prop-2-en-1-yl)oxy]propanamide CAS No. 42832-41-7

N-[(Prop-2-en-1-yl)oxy]propanamide

Cat. No.: B14661568
CAS No.: 42832-41-7
M. Wt: 129.16 g/mol
InChI Key: OASPBCCTQXPUAW-UHFFFAOYSA-N
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Description

N-[(Prop-2-en-1-yl)oxy]propanamide is a propanamide derivative featuring an allyloxy (prop-2-en-1-yloxy) substituent on the amide nitrogen. Its molecular formula is C₆H₁₁NO₂, with a molecular weight of 129.16 g/mol.

Properties

CAS No.

42832-41-7

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

N-prop-2-enoxypropanamide

InChI

InChI=1S/C6H11NO2/c1-3-5-9-7-6(8)4-2/h3H,1,4-5H2,2H3,(H,7,8)

InChI Key

OASPBCCTQXPUAW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NOCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Propionyl-O-allyl-hydroxylamin typically involves the O-alkylation of hydroxylamines. One common method is the reaction of hydroxylamine with allyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield N-Propionyl-O-allyl-hydroxylamin.

Industrial Production Methods

Industrial production of N-Propionyl-O-allyl-hydroxylamin can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Propionyl-O-allyl-hydroxylamin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and amines can be used under basic conditions.

Major Products Formed

    Oxidation: Nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted hydroxylamines depending on the nucleophile used.

Scientific Research Applications

N-Propionyl-O-allyl-hydroxylamin has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Propionyl-O-allyl-hydroxylamin involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The presence of the propionyl and allyl groups enhances its binding affinity and specificity towards certain enzymes.

Comparison with Similar Compounds

Data Tables

Table 2: Substituent Impact on Properties

Substituent Type Example Compound Effect on Properties
Allyloxy (N-substituted) N-[(Prop-2-en-1-yl)oxy]propanamide Enhances conjugation, potential for polymerization or Michael addition reactions.
α-Chloro 2-Chloro-N-(prop-2-en-1-yl)propanamide Increases electrophilicity; may improve bioactivity but reduce stability.
Benzyloxy (Aromatic) compounds Elevates melting points and crystallinity; reduces solubility in polar solvents.
Selenium/Thio Alters redox properties and chiral recognition; impacts metabolic pathways.

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